molecular formula C13H16O3 B1139531 11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE CAS No. 108950-25-0

11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE

Cat. No.: B1139531
CAS No.: 108950-25-0
M. Wt: 220.266
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.264 g/mol This compound contains a nine-membered ring with two oxygen atoms and an acetyl group attached to the benzene ring

Preparation Methods

The synthesis of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction.

Chemical Reactions Analysis

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced forms of the compound.

    Substitution: The acetyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce halogens, amines, or other substituents into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also have potential as bioactive compounds.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

In medicinal chemistry, the compound’s mechanism of action may involve binding to specific proteins or DNA, leading to changes in gene expression or protein function. These interactions can result in therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can be compared with other similar compounds, such as:

    11-Acetoxy-undecanoic acid: This compound has a similar acetyl group but differs in its overall structure and properties.

    6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediol: This compound contains a similar dioxa ring but includes additional functional groups that alter its reactivity and applications.

    2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: This compound shares some structural features but has different substituents and ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.

Biological Activity

11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃. Its unique structure lends it various biological activities that are of significant interest in both medicinal and biochemical research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the use of acetylating agents in the presence of catalysts, with specific attention to temperature and solvent choice to optimize yield and purity . The compound has a molecular weight of approximately 220.264 g/mol and exhibits various chemical properties that facilitate its reactivity in biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been evaluated for their efficacy against a range of bacterial strains, showing potential as candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
Studies suggest that this compound may also possess anti-inflammatory properties. It can modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In particular, its structural features allow it to selectively induce apoptosis in T-cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, altering their activity and thereby influencing cellular processes.
  • Receptor Binding : It can bind to specific receptors within cells, leading to changes in gene expression or protein function that contribute to its therapeutic effects.
  • Signal Modulation : By modulating signaling cascades within cells, this compound can impact various physiological responses, including inflammation and cell proliferation .

Comparative Analysis

To better understand the significance of this compound in biological systems, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
11-Acetoxy-undecanoic acidSimilar acetyl groupModerate antimicrobial properties
6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediolContains additional functional groupsEnhanced cytotoxicity against cancer cells
2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-oneDifferent substituentsPotential anti-inflammatory effects

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Study : A study conducted on transformed B- and T-cells demonstrated that compounds with similar structural motifs exhibited sub-micromolar potency against T-cells. The findings suggested that modifications at the C3 position could enhance cytotoxicity .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound had significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These results underline its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-6-12-13(9-11)16-8-4-2-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXUGXHLCKGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910935
Record name 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108950-25-0
Record name 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.